molecular formula C10H9NO2 B077749 5-Methyl-1H-indole-2-carboxylic acid CAS No. 10241-97-1

5-Methyl-1H-indole-2-carboxylic acid

Cat. No. B077749
CAS RN: 10241-97-1
M. Wt: 175.18 g/mol
InChI Key: DAITVOCMWPNFTL-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 5-Methyl-1H-indole-2-carboxylic acid and related compounds involves multi-step processes, utilizing core compounds such as 1H-indole-2-carboxylic acids. For example, a series of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids was synthesized starting from 1H-indole-2-carboxylic acids, highlighting the versatility of indole carboxylic acids in synthetic chemistry. The synthesized compounds were characterized using various spectroscopic methods, confirming their structures (Reddy et al., 2022).

Molecular Structure Analysis Spectroscopic profiling, including FT-IR, FT-Raman, UV, and NMR spectroscopy, provides detailed insights into the molecular structure of related molecules such as methyl 5-methoxy-1H-indole-2-carboxylate. These studies help in understanding the electronic nature, vibrational modes, and chemical reactivity of the molecule. Computational studies, including HOMO-LUMO analysis and molecular electrostatic potential (MEP) analysis, further elucidate the molecular structure and reactivity of these compounds (Almutairi et al., 2017).

Chemical Reactions and Properties The chemical reactivity and properties of indole carboxylic acids are highlighted by their involvement in various chemical reactions. For instance, palladium-catalyzed three-component regioselective dehydrogenative coupling of indoles demonstrates the introduction of a C3'-bonded five-carbon structural unit into indoles, showcasing the chemical versatility of indole carboxylic acids (Zhang et al., 2021). Another study reported the synthesis of indole-2-carboxylic acid derivatives with antioxidant potential, underscoring the functional diversity of these compounds (Naik et al., 2012).

Physical Properties Analysis Physical properties, including crystal structure and vibrational spectra, have been extensively studied. The crystal and molecular structures of indole carboxylic acids, determined through X-ray diffraction and spectroscopic methods, provide insight into their solid-state properties and hydrogen bonding patterns, essential for understanding their stability and reactivity (Morzyk-Ociepa et al., 2004).

Chemical Properties Analysis The chemical properties of 5-Methyl-1H-indole-2-carboxylic acid and related compounds, such as their stability under various conditions and reactivity towards different chemical transformations, are crucial for their application in synthetic organic chemistry. Studies have shown that indole-2-carboxylic acid derivatives are stable under acidic and oxidative conditions, making them suitable intermediates for further chemical modifications (Murakami, 1987).

Scientific Research Applications

  • Synthesis of Alkaloids

    • Field : Organic Chemistry
    • Application : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and are important types of molecules and natural products .
    • Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Biological Potential of Indole Derivatives

    • Field : Pharmaceutical Sciences
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Biosynthesis of Inhibitors of Protein Kinases

    • Field : Biochemistry
    • Application : Indole derivatives are used in the biosynthesis of inhibitors of protein kinases .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Preparation of Anthranilic Acids

    • Field : Organic Chemistry
    • Application : Indole derivatives are used as reactants for the preparation of anthranilic acids .
    • Method : This involves using a bromamine-B oxidant and palladium chloride catalyst .
    • Results : The outcomes of this application are not specified in the source .
  • Synthesis of the Pyrrolizidine Alkaloid

    • Field : Organic Chemistry
    • Application : Indole derivatives are used as reactants for the synthesis of the pyrrolizidine alkaloid .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Biosynthesis of Inhibitors of Protein Kinases

    • Field : Biochemistry
    • Application : Indole derivatives are used in the biosynthesis of inhibitors of protein kinases .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Preparation of Diphenylsulfonium Ylides

    • Field : Organic Chemistry
    • Application : Indole derivatives are used in the preparation of diphenylsulfonium ylides .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Cross Dehydrogenative Coupling Reactions

    • Field : Organic Chemistry
    • Application : Indole derivatives are used in cross dehydrogenative coupling reactions .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The outcomes of this application are not specified in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

5-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAITVOCMWPNFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293351
Record name 5-Methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-indole-2-carboxylic acid

CAS RN

10241-97-1
Record name 10241-97-1
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Record name 5-Methyl-1H-indole-2-carboxylic acid
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Record name 5-methyl-1H-indole-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
K Watanabe, A Kakefuda, M Yasuda, K Enjo… - Bioorganic & medicinal …, 2013 - Elsevier
… To a solution of 5-methyl-1H-indole-2-carboxylic acid (20) (263 mg, 1.50 mmol) in THF (7 mL) were added 2-(piperidin-4-yl)ethanol (213 mg, 1.65 mmol), 1-hydroxybenzotriazole (HOBt, …
Number of citations: 12 www.sciencedirect.com
J Stec, OK Onajole, S Lun, H Guo… - Journal of medicinal …, 2016 - ACS Publications
… carboxylic acids were purchased from Sigma-Aldrich, Chem-Impex, Combi-blocks, and Ark Pharma: 4-methyl-1H-indole-2-carboxylic acid, 5-methyl-1H-indole-2-carboxylic acid, 6-…
Number of citations: 146 pubs.acs.org
TN Le, SH Yang, DB Khadka, SH Cho… - Bulletin of the Korean …, 2011 - researchgate.net
… 1-(4-Methoxy-benzyl)-5-methyl-1H-indole-2-carboxylic acid ethyl ester (4b): Yield: 90% (yellow solid); mp 68.870.7 o C; IR (KBr) cm Г1 : 2980 cm Г1 (CH), 1705 cm Г1 (C=O), 1300-1000 …
Number of citations: 1 www.researchgate.net
KX Chen, CA Lesburg, B Vibulbhan… - Journal of medicinal …, 2012 - ACS Publications
Starting from indole-based C-3 pyridone HCV NS5B polymerase inhibitor 2, structure–activity relationship (SAR) investigations of the indole N-1 benzyl moiety were performed. This …
Number of citations: 37 pubs.acs.org
E Dolušić, P Larrieu, S Blanc, F Sapunaric… - Bioorganic & medicinal …, 2011 - Elsevier
… Prepared from commercial 5-methyl-1H-indole-2-carboxylic acid (482 mg, 2.75 mmol) and 3-picoline via corresponding acyl chloride 3i (method A). Yellowish solid (114 mg, 17%), mp …
Number of citations: 50 www.sciencedirect.com
J Ma, J Li, P Guo, X Liao, H Cheng - Arabian Journal of Chemistry, 2021 - Elsevier
… In anhydrous THF, 1,5-dimethyl-1H-indole 1,5-dimethyl-1H-indole-2-carboxylic acid ethyl ester 2 originating from 5-methyl-1H-indole-2-carboxylic acid ethyl ester 1 was obtained in a …
Number of citations: 11 www.sciencedirect.com
KX Chen, B Vibulbhan, W Yang… - Journal of medicinal …, 2012 - ACS Publications
Starting with the indole-based C-3 pyridone lead HCV polymerase inhibitor 2, extensive SAR studies were performed at different positions of the indole core. The best C-5 groups were …
Number of citations: 40 pubs.acs.org
S Mishra, A Sahu, A Kaur, M Kaur… - Current Topics in …, 2023 - ingentaconnect.com
… methyl-1Hindole-2-carboxylate was obtained as the cyclised product that was further hydrolysed under alkaline conditions to furnish methyl 3-ethyl-5-methyl-1H-indole-2-carboxylic acid…
Number of citations: 3 www.ingentaconnect.com
K Singh - 2015 - search.proquest.com
… Two compounds, N-(2-phenylethyl)tryptophan and 3-{[(1Himidazol-2-ylmethyl)(methyl)amino]methyl}-5-methyl-1H-indole-2-carboxylic acid, were predicted to be compounds of interest …
Number of citations: 0 search.proquest.com
M Cooper, A Llinas, P Hansen, M Caffrey… - Journal of Medicinal …, 2020 - ACS Publications
… Thus, coupling with 5-methyl-1H-indole-2-carboxylic acid using HATU and DIPEA in DMF gave amide 18 in excellent yield. Removal of the Boc group with TMSCl in EtOH followed by …
Number of citations: 11 pubs.acs.org

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